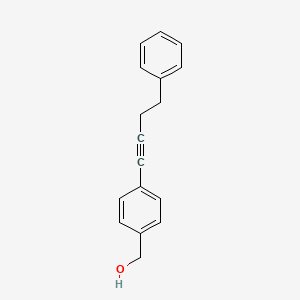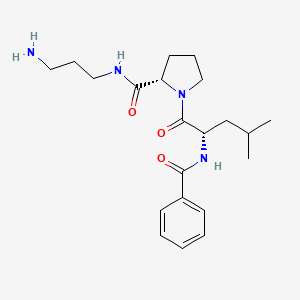
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- is a complex organic compound that belongs to the class of amides
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- typically involves the amidation of L-proline with ammonia in an organic solvent. This process can be catalyzed by enzymes to achieve high concentrations of the desired product. For instance, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C, a conversion rate of 80% can be achieved at a substrate concentration of 145 mM .
Industrial Production Methods: In industrial settings, the production of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- can be optimized by employing biocatalysis. This method not only enhances the yield but also minimizes waste and avoids the use of halogenated solvents. The stability of the immobilized enzyme and the high optical purity of the product make this approach highly desirable for large-scale production .
化学反応の分析
Types of Reactions: L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- undergoes various chemical reactions, including amidation, hydrolysis, and substitution reactions. The amidation process is particularly significant as it involves the transformation of acids into amides without substrate activation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, acyl chlorides, and various organic solvents such as 2-methyl-2-butanol. The reactions are typically carried out at elevated temperatures (e.g., 70°C) to achieve optimal conversion rates .
Major Products Formed: The major products formed from these reactions include high-purity amides, which are essential intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals due to its role as a key intermediate. Additionally, its unique structural properties make it valuable in the study of enzyme-catalyzed reactions and the development of biocatalytic processes .
作用機序
The mechanism of action of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing enzyme-catalyzed amidation, which is a crucial step in the synthesis of various bioactive molecules. The molecular targets include enzymes such as CalB, which facilitate the conversion of acids into amides .
類似化合物との比較
Similar Compounds: Similar compounds to L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- include other L-proline derivatives and amides such as L-proline amide hydrolase and D-leucyl-N-(3-chlorobenzyl)-L-prolinamide .
Uniqueness: What sets L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- apart from other similar compounds is its high optical purity and the efficiency of its biocatalytic synthesis. The use of immobilized enzymes in its production not only enhances the yield but also ensures the stability and purity of the final product .
特性
CAS番号 |
502761-28-6 |
|---|---|
分子式 |
C21H32N4O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
(2S)-N-(3-aminopropyl)-1-[(2S)-2-benzamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N4O3/c1-15(2)14-17(24-19(26)16-8-4-3-5-9-16)21(28)25-13-6-10-18(25)20(27)23-12-7-11-22/h3-5,8-9,15,17-18H,6-7,10-14,22H2,1-2H3,(H,23,27)(H,24,26)/t17-,18-/m0/s1 |
InChIキー |
SDRVOLKHUSGAMT-ROUUACIJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


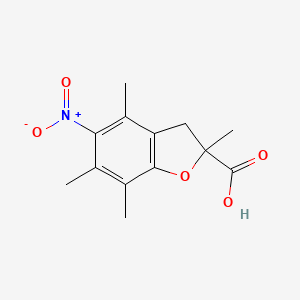
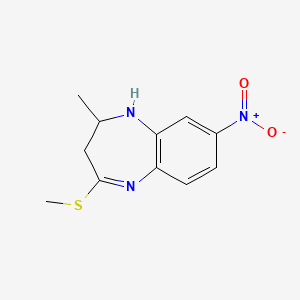
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
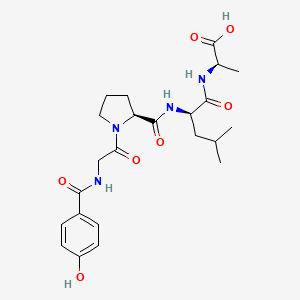
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
